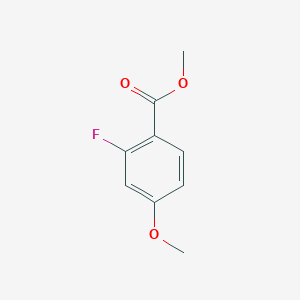

Methyl 2-fluoro-4-methoxybenzoate

Overview

Description

Methyl 2-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a methoxy group. This compound is commonly used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-methoxybenzoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Hydrolysis: 2-fluoro-4-methoxybenzoic acid.

Reduction: 2-fluoro-4-methoxybenzyl alcohol.

Scientific Research Applications

Synthetic Applications

1. Pharmaceutical Intermediates

Methyl 2-fluoro-4-methoxybenzoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom enhances lipophilicity and biological activity, making it a valuable building block for drug development. For instance, it has been involved in synthesizing kinase inhibitors, which are crucial in cancer therapy and other diseases .

2. Synthesis of Antimicrobial Agents

This compound serves as a precursor for synthesizing novel antimicrobial agents. Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .

1. Anti-Hepatitis B Activity

Recent studies have explored the anti-HBV (Hepatitis B Virus) activity of compounds derived from this compound. The structural modifications using this compound have resulted in derivatives that demonstrate promising antiviral activity, making it a candidate for further research in antiviral therapeutics.

2. Anti-HIV Activity

The compound has also been investigated for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment protocols. Its derivatives have shown potential efficacy against HIV-1, contributing to the ongoing search for effective antiretroviral therapies .

Agrochemical Applications

This compound is being studied for its potential use in agrochemicals, particularly as an herbicide or pesticide. The fluorinated structure may enhance the compound's stability and efficacy against specific pests or weeds, providing an avenue for developing new agricultural products .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The fluorine atom and methoxy group can significantly affect the compound’s reactivity and binding affinity, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-fluoro-2-methoxybenzoate

- Methyl 2-fluoro-3-methoxybenzoate

- Methyl 2-fluoro-5-methoxybenzoate

Uniqueness

Methyl 2-fluoro-4-methoxybenzoate is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can influence its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, which can be advantageous in various applications.

Biological Activity

Methyl 2-fluoro-4-methoxybenzoate is an organic compound with a molecular formula of C9H9F O3, classified as a benzoate ester. Its unique structure, featuring a methoxy group and a fluorine atom, confers specific biological activities that are of interest in medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C9H9F O3

- CAS Number: 128272-26-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the methoxy group enhances its lipophilicity, which can improve membrane permeability and bioavailability. The fluorine atom may enhance the compound's stability and influence its reactivity with biological molecules.

Interaction with Enzymes

Research indicates that this compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential effects on enzymes related to drug metabolism and detoxification processes.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy varies based on concentration and the specific microbial target.

- A comparative study found that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in antibiotic development.

-

Anti-inflammatory Effects

- Preliminary investigations have indicated that this compound may possess anti-inflammatory properties. This is particularly relevant in models of inflammation where it appears to downregulate pro-inflammatory cytokines.

- In vitro assays showed a reduction in the expression of inflammatory markers in macrophages treated with this compound.

-

Potential Anticancer Activity

- Emerging research has explored the anticancer potential of this compound. In cell line studies, it has been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

- A case study involving breast cancer cell lines highlighted its ability to inhibit cell proliferation and promote apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive/negative bacteria | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Synthesis Pathways

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Esterification | Reaction of 2-fluoro-4-methoxybenzoic acid with methanol | 85 |

| Fluorination | Use of DAST for fluorination | 70 |

Case Studies

-

Antimicrobial Study

- A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens, indicating moderate antimicrobial activity.

-

Inflammation Model

- In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential application in treating inflammatory disorders.

-

Cancer Cell Line Experiment

- In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations above 50 µM led to a decrease in cell viability by over 40%, highlighting its potential as an anticancer agent.

Q & A

Q. Basic: What are the established synthetic methodologies for Methyl 2-fluoro-4-methoxybenzoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoic acid derivative. A common route includes:

Fluorination : Direct electrophilic fluorination using agents like Selectfluor® or via nucleophilic displacement with KF in polar aprotic solvents (e.g., DMF) .

Esterification : Methanol under acidic (H₂SO₄) or coupling conditions (DCC/DMAP) to introduce the methyl ester group.

Methoxy Group Introduction : Alkylation of a phenolic intermediate with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH).

Critical Parameters :

- Temperature control (< 60°C) during fluorination minimizes side reactions.

- Anhydrous conditions for esterification prevent hydrolysis.

- Purification via column chromatography (silica gel, hexane/EtOAc) is essential for isolating high-purity product.

Q. Basic: How can spectroscopic techniques (NMR, IR, MS) unambiguously confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Strong C=O stretch at ~1720 cm⁻¹ (ester), C-F stretch at ~1220 cm⁻¹.

- MS : Molecular ion peak at m/z 184 (C₉H₉FO₃⁺) and fragmentation patterns (e.g., loss of COOCH₃).

Validation : Cross-reference experimental data with computational predictions (DFT-based NMR simulations) to resolve ambiguities.

Q. Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Case Study : Discrepancies in fluorine position (ortho vs. para) predicted by DFT can be resolved via SCXRD, where electron density maps definitively assign substituent positions.

Q. Advanced: What strategies optimize regioselectivity in fluorination during synthesis?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., nitro, boronic acid) to steer fluorination to the desired position.

- Metal-Mediated Coupling : Use Pd-catalyzed C-H activation for selective fluorination .

- Solvent Effects : Polar solvents (e.g., DMSO) enhance fluorine electrophilicity, improving para-selectivity.

Data-Driven Approach : Design of Experiments (DoE) to screen temperature, catalyst loading, and solvent ratios for maximal regiocontrol.

Q. Basic: What are the key safety considerations for handling this compound in lab settings?

Methodological Answer:

- Toxicity : Fluorinated aromatics may exhibit neurotoxic or hepatotoxic effects. Refer to analogs like 2-hydroxy-4-methoxybenzophenone for hazard assessments .

- Handling : Use fume hoods, nitrile gloves, and closed systems for reactions.

- Waste Disposal : Neutralize acidic byproducts before aqueous disposal; halogenated waste requires incineration.

Q. Advanced: How can computational modeling predict reactivity in downstream derivatization?

Methodological Answer:

- DFT Calculations :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

- Simulate transition states for reactions like Suzuki-Miyaura coupling (e.g., substituting methoxy with boronate groups).

- Software : Gaussian or ORCA for energy minimization; VMD for visualizing electron density .

Q. Advanced: What analytical techniques differentiate polymorphs or solvates of this compound?

Methodological Answer:

- PXRD : Compare experimental diffractograms with simulated patterns from Mercury (CCDC).

- Thermogravimetric Analysis (TGA) : Detect solvates via weight loss steps (e.g., hydrate loss at ~100°C).

- DSC : Identify melting point variations between polymorphs (ΔH fusion differences >5 J/g).

Q. Basic: What are the documented applications of this compound in pharmaceutical intermediates?

Methodological Answer:

- Prodrug Synthesis : Ester hydrolysis yields 2-fluoro-4-methoxybenzoic acid, a precursor for NSAIDs or kinase inhibitors.

- Fluorinated Building Blocks : Used in PET tracer development due to ¹⁸F isotopic labeling compatibility .

Q. Advanced: How to address low yields in scale-up synthesis?

Methodological Answer:

- Process Optimization :

- Switch from batch to flow chemistry for exothermic steps (e.g., fluorination).

- Use microwave-assisted synthesis to reduce reaction times.

- Byproduct Analysis : LC-MS to identify side products (e.g., di-fluorinated isomers) and adjust stoichiometry.

Q. Advanced: What role does this compound play in materials science?

Methodological Answer:

- Liquid Crystals : Fluorine enhances dielectric anisotropy; methoxy groups improve solubility in mesophases.

- Polymer Additives : Acts as a UV stabilizer analogously to benzophenone derivatives .

Properties

IUPAC Name |

methyl 2-fluoro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXVPCDIGBXITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611686 | |

| Record name | Methyl 2-fluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128272-26-4 | |

| Record name | Benzoic acid, 2-fluoro-4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128272-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-fluoro-4-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.